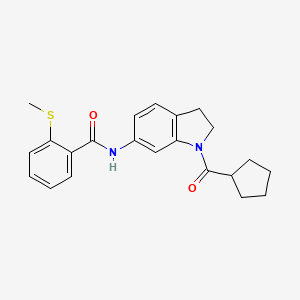
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(methylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(methylthio)benzamide, also known as CPI-455, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of indolinone derivatives and has shown promising results in the treatment of various diseases.
Scientific Research Applications
Organic Synthesis and Chemical Properties
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(methylthio)benzamide and related compounds have been the focus of research due to their structural complexity and potential for diverse chemical transformations. For instance, the palladium-catalyzed cycloaminocarbonylation process demonstrates the versatility of indole derivatives in organic synthesis, creating complex molecules with potential biological activities (Liu et al., 2017). Additionally, the study on controlled radical polymerization showcases the synthetic utility of acrylamide derivatives containing amino acid moieties, highlighting the development of polymers with specific structural features (Mori et al., 2005).
Pharmacological Applications
Research into the pharmacological properties of structurally related compounds to this compound reveals their potential in treating various diseases. For example, the study of N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes demonstrates their antifungal activity, suggesting applications in developing new antifungal agents (Zhou Weiqun et al., 2005). Moreover, compounds like lidorestat have been identified as potent inhibitors of aldose reductase, presenting a therapeutic approach for managing chronic diabetic complications by modulating enzyme activity involved in glucose metabolism (Van Zandt et al., 2005).
Properties
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c1-27-20-9-5-4-8-18(20)21(25)23-17-11-10-15-12-13-24(19(15)14-17)22(26)16-6-2-3-7-16/h4-5,8-11,14,16H,2-3,6-7,12-13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIDCMNVFXMMCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-amino-2-methyl-6-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3008658.png)


![1-[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B3008665.png)
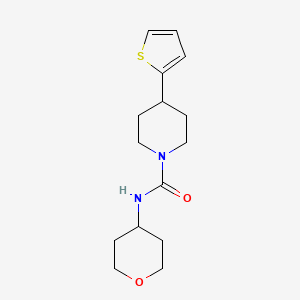

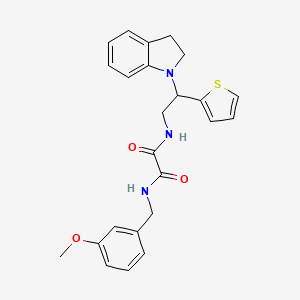

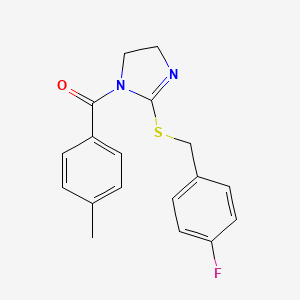
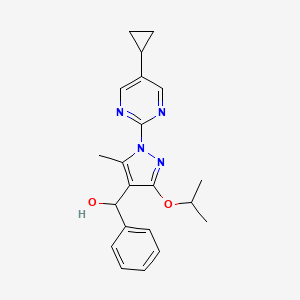
![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone](/img/structure/B3008677.png)
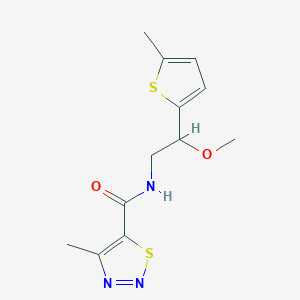
![(2E)-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]-1-phenyl-3-(piperidin-1-yl)propan-1-one](/img/structure/B3008679.png)

